REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:11]=[CH:10][C:7](C=O)=[CH:6][CH:5]=1)([O-:3])=[O:2].[C:12]([Cl:15])([Cl:14])=O>C1(P(=O)(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[N+:1]([C:4]1[CH:11]=[CH:10][C:7]([CH:12]([Cl:15])[Cl:14])=[CH:6][CH:5]=1)([O-:3])=[O:2]
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Name
|
|
Quantity
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151 g
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Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=O)C=C1
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Name
|
|
Quantity
|
5 g
|
Type
|
catalyst
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)(C1=CC=CC=C1)=O
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Name
|
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
C(=O)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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CUSTOM
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Details
|
at a temperature of 120° to 140° C
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Type
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TEMPERATURE
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Details
|
At the end of the reaction time the increased in weight
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Type
|
DISTILLATION
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Details
|
Vacuum distillation of the resulting crude product
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C(Cl)Cl)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 177 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 107.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |